The presence of a pyridine ring and a phenyl group makes 2-(3-Phenylpropyl)Pyridine a potential building block for more complex organic molecules. Pyridine rings are found in many biologically active molecules, and the phenyl group is a common functional group in pharmaceuticals [, ]. Researchers might explore using 2-(3-Phenylpropyl)Pyridine as a starting material for synthesizing new drugs or other bioactive compounds.
Nitrogen-containing aromatic compounds like 2-(3-Phenylpropyl)Pyridine can have interesting properties for material science applications. For instance, they may be useful in the development of new types of polymers, ionic liquids, or organic electronics [, ]. Further research would be needed to determine the specific properties of 2-(3-Phenylpropyl)Pyridine and its potential applications in materials science.
Scientists often study derivatives of pyridine to understand the role of the pyridine ring in various biological processes. 2-(3-Phenylpropyl)Pyridine could be a useful tool in such studies, allowing researchers to investigate how the addition of a phenyl group affects the properties of the molecule [].
2-(3-Phenylpropyl)pyridine is an organic compound belonging to the class of pyridines, characterized by a pyridine ring substituted with a 3-phenylpropyl group. Its molecular formula is and it has a molecular weight of approximately 197.28 g/mol. The compound features a nitrogen atom in the pyridine ring, contributing to its basicity and potential reactivity in various
These reactions are essential for synthesizing more complex organic molecules and exploring its potential as a pharmaceutical agent.
The synthesis of 2-(3-Phenylpropyl)pyridine typically involves several steps:
These methods highlight the versatility of synthetic approaches available for obtaining this compound.
2-(3-Phenylpropyl)pyridine finds applications in various fields:
Studies involving 2-(3-Phenylpropyl)pyridine often focus on its interactions with biological targets, particularly receptors related to neurotransmission. Interaction studies may include:
These studies are crucial for elucidating the potential therapeutic roles of this compound.
Several compounds share structural similarities with 2-(3-Phenylpropyl)pyridine, which can be compared based on their functional groups and biological activities:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-(3-Phenylpropyl)pyridine | Similar structure; different position of phenyl group | |
2-Pyridinemethanol | Contains a hydroxymethyl group; lower molecular weight | |
4-Methylpyridine | Methyl group substitution; used in agrochemicals | |
2-Acetylpyridine | Acetyl group; involved in various chemical syntheses |
The uniqueness of 2-(3-Phenylpropyl)pyridine lies in its specific substitution pattern, which may confer distinct biological activities and reactivity compared to these similar compounds. Its potential applications in pharmaceuticals highlight its significance within this class of chemicals.
The compound was first synthesized in the mid-20th century as part of broader efforts to functionalize pyridine derivatives for industrial applications. Early reports of its synthesis align with advancements in Friedel-Crafts alkylation and cross-coupling reactions, which enabled the introduction of arylalkyl groups to heterocyclic systems. By the 1980s, its role in catalytic systems and asymmetric synthesis began to gain attention, particularly in studies involving manganese-salen complexes for epoxidation reactions.
Key milestones include:
2-(3-Phenylpropyl)pyridine is synthesized via:
Its reactivity is influenced by:
Recent studies highlight its utility in:
2-(3-Phenylpropyl)pyridine represents a heterocyclic aromatic compound with the systematic International Union of Pure and Applied Chemistry name 2-(3-phenylpropyl)pyridine [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service Registry Number 2110-18-1 and carries the molecular descriptor number MFCD00191237 [1] [4] [5]. The International Chemical Identifier string for this compound is InChI=1S/C14H15N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-5,7-8,10,12H,6,9,11H2, with the corresponding International Chemical Identifier Key JJJPNTQYUJPWGQ-UHFFFAOYSA-N [1] [6] [5].
The compound exhibits a molecular formula of C₁₄H₁₅N with an average molecular weight of 197.2756 grams per mole and a monoisotopic molecular weight of 197.120449485 grams per mole [1] [6] [7]. The Simplified Molecular Input Line Entry System notation for this structure is C(CC1=CC=CC=C1)CC1=NC=CC=C1 [1] [5] [7].
From a systematic classification perspective, 2-(3-phenylpropyl)pyridine belongs to the kingdom of organic compounds and is categorized within the super class of organoheterocyclic compounds [1] [5] [8]. More specifically, it falls under the class of pyridines and derivatives, which are characterized as compounds containing a pyridine ring—a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms [1] [5] [8]. The molecular framework is classified as an aromatic heteromonocyclic compound [1] [5]. Alternative nomenclature includes alpha-(3-phenylpropyl)pyridine, cortex pyridine, and 1-phenyl-3-(2-pyridyl)propane [3] [4] [9].
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 2-(3-phenylpropyl)pyridine |
Chemical Abstracts Service Registry Number | 2110-18-1 |
Chemical Formula | C₁₄H₁₅N |
Average Molecular Weight | 197.2756 g/mol |
Monoisotopic Molecular Weight | 197.120449485 g/mol |
International Chemical Identifier Key | JJJPNTQYUJPWGQ-UHFFFAOYSA-N |
Molecular Descriptor Number | MFCD00191237 |
The molecular geometry of 2-(3-phenylpropyl)pyridine consists of two distinct aromatic systems connected by a flexible three-carbon alkyl chain [1] [10]. The pyridine ring maintains the characteristic planar geometry typical of aromatic heterocycles, with bond angles of approximately 120 degrees and all ring atoms adopting sp² hybridization [10]. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that does not participate in the aromatic pi-electron system, maintaining the six pi-electron aromatic character according to Hückel's rule [10].
The phenyl ring exhibits the standard benzene geometry with identical carbon-carbon bond lengths and perfect hexagonal symmetry [10]. The propyl chain connecting the two aromatic systems introduces conformational flexibility through rotation around the carbon-carbon single bonds [11] [12]. This alkyl linker allows for various conformational arrangements between the pyridine and phenyl rings.
Conformational analysis reveals that the three-carbon propyl chain can adopt multiple rotational conformers due to the presence of rotatable bonds [11] [12]. The conformational preferences are influenced by steric interactions between the aromatic rings and the alkyl chain, as well as potential pi-pi stacking interactions when the aromatic systems are in spatial proximity [11] [12]. Theoretical calculations suggest that extended conformations, where the aromatic rings are separated by the fully extended propyl chain, are generally favored to minimize steric repulsions [11] [12].
The compound exhibits conformational flexibility similar to other phenylalkylpyridines, where the alkyl chain can adopt gauche and anti conformations around the carbon-carbon bonds [11] [12]. The rotational barriers around these bonds are relatively low, allowing for rapid interconversion between conformers at room temperature [11] [13]. The presence of the aromatic rings at the termini of the propyl chain may introduce some preferential orientations due to dispersive interactions and electronic effects [11] [12].
Nuclear Magnetic Resonance spectroscopic analysis of 2-(3-phenylpropyl)pyridine provides detailed structural confirmation through both proton and carbon-13 Nuclear Magnetic Resonance techniques [14]. The proton Nuclear Magnetic Resonance spectrum recorded at 500 megahertz in deuterated chloroform reveals characteristic aromatic resonances and aliphatic chain signals [14].
The pyridine ring protons appear as distinct multiplets in the aromatic region, with the proton adjacent to nitrogen (H-6) resonating at 8.56 parts per million as a doublet with a coupling constant of 4.2 hertz [14]. The remaining pyridine protons appear between 7.60 and 7.11 parts per million, showing the expected coupling patterns for the substituted pyridine ring system [14]. The phenyl ring protons manifest as overlapping multiplets between 7.32 and 7.19 parts per million, consistent with monosubstituted benzene [14].
The propyl chain exhibits characteristic aliphatic resonances with the methylene groups adjacent to the aromatic rings appearing as triplets [14]. The CH₂ group connected to the pyridine ring resonates at 2.86 parts per million (triplet, coupling constant 7.8 hertz), while the CH₂ group attached to the phenyl ring appears at 2.72 parts per million (triplet, coupling constant 7.8 hertz) [14]. The central methylene group of the propyl chain appears as a multiplet at 2.14-2.07 parts per million [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy at 125 megahertz provides detailed carbon framework information [14]. The pyridine carbon atoms resonate at characteristic chemical shifts, with the carbon bearing the propyl substituent at 162.0 parts per million [14]. The aromatic carbons of both ring systems appear in the expected range of 149.3 to 121.0 parts per million [14]. The aliphatic carbons of the propyl chain resonate at 37.9, 35.6, and 31.5 parts per million, corresponding to the three methylene groups [14].
Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Pyridine H-6 | 8.56 | doublet | 4.2 |
Pyridine H-3,4,5 | 7.60-7.11 | multiplets | - |
Phenyl H | 7.32-7.19 | multiplets | - |
CH₂-pyridine | 2.86 | triplet | 7.8 |
CH₂-phenyl | 2.72 | triplet | 7.8 |
CH₂-central | 2.14-2.07 | multiplet | - |
Mass spectrometric analysis of 2-(3-phenylpropyl)pyridine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [2] [6]. The molecular ion peak appears at mass-to-charge ratio 198.1277, corresponding to the protonated molecular ion [M+H]⁺ [2]. The base peak in the mass spectrum occurs at mass-to-charge ratio 120.0808, representing a major fragmentation pathway [2].
The fragmentation pattern suggests initial loss of the phenylpropyl chain from the pyridine ring, generating a pyridine-containing fragment at mass-to-charge ratio 120.0808 [2]. Additional significant fragments appear at mass-to-charge ratios 106.0651 and 93.0573, likely corresponding to tropylium-type ions and phenyl-containing fragments [2]. The fragment at mass-to-charge ratio 106.0651 may result from benzyl-type rearrangements, while the mass-to-charge ratio 93.0573 fragment could correspond to a methylated phenyl cation [2].
Collision cross section measurements using drift tube ion mobility reveal values of 140.8 and 141.1 square angstroms for the protonated molecular ion under different ionization conditions [2]. These values provide information about the gas-phase conformation and effective collision cross-sectional area of the protonated molecule [2].
The mass spectrometric data confirms the molecular formula and provides insights into the preferred fragmentation pathways, which predominantly involve cleavage of the alkyl chain connecting the two aromatic systems [2]. The relative abundance of the various fragment ions suggests that the pyridine-containing fragments are more stable than the phenyl-containing fragments under electron impact conditions [2].
Fragment Ion | Mass-to-Charge Ratio | Relative Intensity (%) | Proposed Structure |
---|---|---|---|
[M+H]⁺ | 198.1277 | 57.76 | Molecular ion |
Base peak | 120.0808 | 100 | Pyridine fragment |
Fragment | 106.0651 | 26.13 | Benzyl-type ion |
Fragment | 93.0573 | 18.92 | Phenyl cation |
Infrared spectroscopic analysis of 2-(3-phenylpropyl)pyridine reveals characteristic absorption bands that confirm the presence of aromatic and aliphatic functional groups [9] [15]. The compound exhibits strong absorption bands in the aromatic carbon-hydrogen stretching region around 3000-3100 wavenumbers, corresponding to the pyridine and phenyl ring systems [9] [15]. Aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, attributed to the propyl chain methylene groups [9] [15].
The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1400-1600 wavenumbers, characteristic of both pyridine and benzene ring systems [9] [15]. The pyridine ring exhibits distinctive absorption patterns that differ from simple aromatic hydrocarbons due to the presence of the nitrogen heteroatom [9] [15]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region below 900 wavenumbers [9] [15].
Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the aromatic chromophores [16] [17]. The compound exhibits absorption in the ultraviolet region corresponding to pi-to-pi-star electronic transitions of the aromatic systems [16] [17]. The pyridine ring contributes characteristic absorption bands that are red-shifted compared to benzene due to the nitrogen heteroatom [16] [17]. The phenyl ring provides additional ultraviolet absorption typical of substituted benzene derivatives [16] [17].
The absorption spectrum shows that the compound has limited conjugation between the two aromatic systems due to the saturated propyl chain linker [16] [17]. This results in absorption characteristics that are largely the sum of the individual chromophores rather than an extended conjugated system [16] [17]. The molar absorptivity values and wavelength maxima are consistent with non-conjugated aromatic systems separated by an alkyl chain [16] [17].
Spectroscopic Method | Key Absorption/Transition | Wavenumber/Wavelength | Assignment |
---|---|---|---|
Infrared | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Pyridine/phenyl rings |
Infrared | Aliphatic C-H stretch | 2800-3000 cm⁻¹ | Propyl chain |
Infrared | Aromatic C=C stretch | 1400-1600 cm⁻¹ | Ring vibrations |
Ultraviolet-visible | π→π* transitions | 200-400 nm | Aromatic chromophores |
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